molecular formula C7H3ClINS B13029644 5-Chloro-2-iodobenzo[d]thiazole CAS No. 2941-57-3

5-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B13029644
CAS No.: 2941-57-3
M. Wt: 295.53 g/mol
InChI Key: ORZONXCYXUUHBT-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a critical class of heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The compound 5-Chloro-2-iodobenzo[d]thiazole features a benzo[d]thiazole core substituted with chlorine at position 5 and iodine at position 2. Halogenation at these positions is expected to modulate electronic properties (e.g., HOMO-LUMO energy gaps) and enhance binding affinity to biological targets due to the electron-withdrawing effects of halogens and the steric bulk of iodine .

Properties

CAS No.

2941-57-3

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

5-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

ORZONXCYXUUHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodobenzo[d]thiazole typically involves the iodination and chlorination of benzothiazole derivatives. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom . Another approach involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is a green and efficient method .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process usually includes iodination, chlorination, and subsequent purification steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodobenzo[d]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: Both electrophilic and nucleophilic substitutions are common due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Chloro-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing melanin production . The compound’s halogen atoms play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic profile of benzo[d]thiazole derivatives is heavily influenced by substituents. For example:

  • Thiazole derivative 11 (from ): Features a more electropositive sulfur atom and a lower HOMO-LUMO gap (3.8 eV) than its analog thiazole 6 (4.2 eV), enhancing its electrophilic character and reactivity .
  • 5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 1190927-26-4): The electron-withdrawing fluorine and chlorine substituents lower the HOMO energy, favoring interactions with electron-rich biological targets .

Table 1: Electronic Properties of Selected Benzo[d]thiazole Derivatives

Compound Substituents HOMO-LUMO Gap (eV) Key Electronic Feature
5-Chloro-2-iodobenzo[d]thiazole* 5-Cl, 2-I ~3.5–4.0 (estimated) High electrophilicity due to iodine
Thiazole 11 Not specified 3.8 Low gap, electropositive S-atom
5-Chloro-6-fluoro-benzothiadiazole 5-Cl, 6-F 3.9 Strong electron-withdrawing effects

*Estimated based on structural analogs.

Anticancer Activity
  • Thiazole-5-carboxamide derivatives (): The 4-chloro-2-methylphenyl amido-substituted compound showed 48% inhibition against HCT-8 cells, attributed to chloro and trifluoromethyl groups enhancing hydrophobic interactions .
Antimicrobial Activity
  • Compound 2 (): A thiazole derivative reduced S. epidermidis biofilm mass by 70%, outperforming vancomycin. The chloro substituent likely enhanced membrane penetration .
Enzyme Inhibition
  • MMPI-1154 (): A thiazole-carboxylic acid MMP-2 inhibitor demonstrated superior efficacy (1 µM reduced infarct size) compared to hydroxamic acid analogs, highlighting the role of carboxylic acid groups in chelating zinc ions .
  • Bisthiazole COX-2 inhibitors (): Thiazole bioisosteres of pyrazole (e.g., celecoxib) showed comparable activity, suggesting substituent flexibility in binding .

Key Research Findings and Contradictions

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and iodo substituents improve binding to hydrophobic enzyme pockets but may reduce solubility, as seen in hydroxamic acid vs. carboxylic acid MMP inhibitors .
  • HOMO-LUMO Gaps vs.
  • Contradiction: While some thiazoles (e.g., MMPI-1154) show nanomolar potency, others (e.g., thiazole 11) exhibit only moderate activity, underscoring the importance of substituent positioning .

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